molecular formula C13H18FN B13283782 2-Fluoro-3-(3-methylcyclohexyl)aniline

2-Fluoro-3-(3-methylcyclohexyl)aniline

Cat. No.: B13283782
M. Wt: 207.29 g/mol
InChI Key: QBYWQLRJPIPYSS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 3-methylcyclohexyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, starting from 2-fluorobenzene, a Grignard reagent can be prepared and subsequently reacted with 3-methylcyclohexanone to introduce the cyclohexyl group. The resulting intermediate can then be subjected to amination to yield the desired aniline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce non-fluorinated aniline derivatives. Substitution reactions can result in various substituted aniline compounds .

Scientific Research Applications

2-Fluoro-3-(3-methylcyclohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the cyclohexyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-fluoro-3-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14/h3,6-7,9-10H,2,4-5,8,15H2,1H3

InChI Key

QBYWQLRJPIPYSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=C(C(=CC=C2)N)F

Origin of Product

United States

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